3-[(4-Oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-7-yl)sulfonyl]butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(4-Oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-7-yl)sulfonyl]butanoic acid is a complex organic compound that features a benzothiazepine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-7-yl)sulfonyl]butanoic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors to form the benzothiazepine ring, followed by sulfonylation and subsequent functionalization to introduce the butanoic acid moiety .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
3-[(4-Oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-7-yl)sulfonyl]butanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to drive the reactions to completion .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
3-[(4-Oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-7-yl)sulfonyl]butanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[(4-Oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-7-yl)sulfonyl]butanoic acid involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For instance, it may inhibit certain enzymes or receptors, thereby altering cellular processes .
Comparison with Similar Compounds
Similar Compounds
- (4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-3-yl)acetic acid
- 4-Oxo-2,3,4,5-tetrahydro-1,5-benzothiazepine-7-sulfonyl chloride
- 2-Oxo-1,3-oxazolidin-3-yl)acetic acid
Uniqueness
3-[(4-Oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-7-yl)sulfonyl]butanoic acid is unique due to its specific structural configuration, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
3-[(4-oxo-3,5-dihydro-2H-1,5-benzothiazepin-7-yl)sulfonyl]butanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO5S2/c1-8(6-13(16)17)21(18,19)9-2-3-11-10(7-9)14-12(15)4-5-20-11/h2-3,7-8H,4-6H2,1H3,(H,14,15)(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBWCSGVHEKJMQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)O)S(=O)(=O)C1=CC2=C(C=C1)SCCC(=O)N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.